Fernene

描述

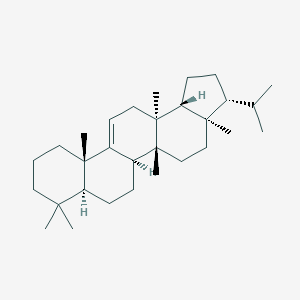

Structure

3D Structure

属性

IUPAC Name |

(3R,3aR,5aR,5bR,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h14,20-21,23-25H,9-13,15-19H2,1-8H3/t21-,23+,24+,25-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRLFGZQZCZKX-BQOUFORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331608 | |

| Record name | Fernene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-99-2 | |

| Record name | (8α,13α,14β,17α,18β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fernene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Fernene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to fernene, a pentacyclic triterpenoid.

Chemical Structure of this compound

This compound is a naturally occurring triterpenoid with a pentacyclic structure. Triterpenoids are a class of chemical compounds composed of six isoprene units, which have the molecular formula C30H50.[1] The specific isomer discussed here is Fern-7-ene.

The systematic IUPAC name for Fern-7-ene is (3R,3aR,5aS,7aS,11aS,11bR,13aS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene.[1] It belongs to the fernane-type triterpene class.[2] The structure is characterized by a unique carbon skeleton with a five-membered ring at the A/B junction and an eight-membered ring at the C/D junction.[2]

The stereochemistry of Fern-7-ene is complex, with multiple chiral centers. The spatial arrangement of the atoms can be represented by its InChI and SMILES notations.[1]

-

InChI: InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h11,20-22,24-25H,9-10,12-19H2,1-8H3/t21-,22+,24+,25?,27-,28-,29-,30+/m1/s1[1]

-

SMILES: CC(C)[C@H]1CCC2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C[1]

Below is a 2D representation of the chemical structure of Fern-7-ene, generated using the DOT language.

Caption: 2D chemical structure of Fern-7-ene.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for Fern-7-ene.

| Property | Value | Reference |

| Molecular Formula | C30H50 | [1] |

| Molecular Weight | 410.7 g/mol | [1] |

| Exact Mass | 410.391251595 Da | [1] |

| XLogP3 | 10.5 | [1] |

| 13C NMR | The 13C-NMR spectrum of 9(11)-fernene has been recorded and partially assigned. | [3] |

| Infrared (IR) Spectrum | IR spectra of this compound derivatives have been reported, often showing characteristic peaks for C-H and C=C bonds. For example, y-onocerin diacetate shows peaks at 3550, 1730, and 1255 cm-1. | [4] |

| Mass Spectrometry | The mass spectrum of this compound derivatives often shows characteristic fragmentation patterns. For instance, a retro-Diels-Alder fragmentation can be observed.[4] HREIMS of a this compound derivative showed a molecular ion at m/z 438.3485. | [5] |

Experimental Protocols

Isolation and Purification of this compound Triterpenoids

The following is a general protocol for the isolation and purification of this compound-type triterpenoids from a natural source, such as a lichen.[5]

-

Extraction:

-

The raw material (e.g., 1.05 g of lichen) is cleaned and cut into small pieces.

-

Extraction is performed with a suitable solvent, such as acetone (100 mL), at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude residue.

-

-

Chromatographic Separation:

-

The residue is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent like cyclohexane and gradually increasing the polarity with a solvent such as ethyl acetate (e.g., cyclohexane-EtOAc mixtures of 99:1 and 98:2).

-

Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing the compounds of interest are combined and may be subjected to further purification steps, such as high-performance liquid chromatography (HPLC), to obtain pure compounds.

-

Structural Elucidation

The structure of isolated this compound compounds is typically determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR analyses are performed to establish the connectivity and stereochemistry of the molecule.[5]

Synthesis of Fernenes

The total synthesis of fernenes has been accomplished. A key step in the synthesis of fern-8-ene involves the transformation of hopa-9(11),21-diene to ferna-7,9(11)-diene.[4][6] This transformation is significant as it establishes the this compound skeleton.[4] The synthesis of fern-8-ene is then achieved by the reduction of the conjugated diene.[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Caption: Workflow for isolation and identification of this compound.

Biological Activity

This compound and its derivatives have been reported to possess various biological activities, including antimicrobial and anti-inflammatory properties.[7] Ferns, in general, are known to produce a wide array of secondary metabolites with diverse pharmacological effects.[8][9][10][11] These compounds are of interest in pharmaceutical research and drug development.[2]

References

- 1. Fern-7-ene | C30H50 | CID 12047062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1750-35-2,5α-Fern-8-ene | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the triterpenes fernadiene and fern-8-ene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound Triterpenoids from the Lichen Pyxine berteriana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of the triterpenes fernadiene and fern-8-ene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The traditional utilization, biological activity and chemical composition of edible fern species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into Chemical Diversity and Potential Health-Promoting Effects of Ferns | MDPI [mdpi.com]

- 11. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]

Fernene and farnesene structural differences

An In-depth Technical Guide on the Core Structural Differences Between Fernene and Farnesene

Executive Summary

This technical guide provides a detailed comparative analysis of this compound and farnesene, two distinct classes of isoprenoid natural products. Farnesene is an acyclic sesquiterpene (C15), renowned for its various isomers that play significant roles in plant signaling and as commercially valuable flavor and fragrance compounds. In stark contrast, this compound is a pentacyclic triterpenoid (C30) with a complex, fused-ring structure. This document elucidates these fundamental structural differences through detailed chemical descriptions, biosynthetic pathway analysis, and comparative data. It also furnishes comprehensive experimental protocols for the extraction, separation, and structural elucidation of these compounds, tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Structural Elucidation: A Tale of Two Skeletons

The primary distinction between farnesene and this compound lies in their basic carbon skeletons. Farnesene belongs to the sesquiterpene class, characterized by a 15-carbon framework, while this compound is a member of the much larger triterpenoid class, built upon a 30-carbon framework.

Farnesene: An Acyclic Sesquiterpene

The term "farnesene" encompasses a group of six closely related chemical compounds, all of which are acyclic sesquiterpenes with the molecular formula C₁₅H₂₄.[1] These are categorized into two primary structural isomers, α-farnesene and β-farnesene, which are differentiated by the position of a carbon-carbon double bond.[2][3]

-

α-Farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) features a conjugated double bond system internally.[2] It can exist as four distinct stereoisomers, with (E,E)-α-farnesene being the most common naturally occurring form, famously contributing to the characteristic scent of green apples.[1][2] Another isomer, (Z,E)-α-farnesene, has been isolated from perilla oil.[2]

-

β-Farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene) is distinguished by a terminal methylene group.[2] It has two stereoisomers based on the geometry of its central double bond.[2] The (E)-isomer is a component of many essential oils and is notably used by aphids as an alarm pheromone.[1][2]

This compound: A Pentacyclic Triterpenoid

In contrast to the linear structure of farnesene, this compound is a pentacyclic triterpenoid.[4][5] Specifically, compounds like 5α-Fern-8-ene possess a C₃₀H₅₀ molecular formula and a complex fused-ring system known as a fernane skeleton.[4] This structure is characterized by five rings and is biosynthetically derived from the cyclization of squalene. Fernane-type triterpenoids are found in various plants and fungi and are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.[4][5][6]

Comparative Physicochemical Data

The profound differences in chemical structure between farnesene and this compound result in distinct physicochemical properties. A summary of key quantitative data is presented below for easy comparison.

| Property | Farnesene (Isomer Specific) | This compound (5α-Fern-8-ene) |

| Chemical Class | Acyclic Sesquiterpene | Pentacyclic Triterpenoid |

| Molecular Formula | C₁₅H₂₄[2] | C₃₀H₅₀[4] |

| Molar Mass | 204.36 g/mol [2] | 410.72 g/mol [4] |

| CAS Number | (E,E)-α-Farnesene: 502-61-4--INVALID-LINK--2-β-Farnesene: 18794-84-8[3] | 1750-35-2[4] |

| Boiling Point | α-(Z): 125 °C at 12 mmHg--INVALID-LINK--2-β: 124 °C[3] | N/A |

| Density | ~0.813 - 0.841 g/mL[2][3] | N/A |

| IUPAC Name | α: 3,7,11-trimethyl-1,3,6,10-dodecatetraene[2]β: 7,11-dimethyl-3-methylene-1,6,10-dodecatriene[2] | D:C-Friedo-B':A'-neogammacer-8-ene[4] |

Biosynthetic Pathways: Divergent Origins

The biosynthetic routes to farnesene and this compound are fundamentally different, starting from distinct precursors and involving unique enzymatic machinery.

Farnesene Biosynthesis

Farnesene biosynthesis originates from the isoprenoid pathway.[7] The 15-carbon precursor, farnesyl diphosphate (FPP), is a critical branch-point intermediate.[7] FPP is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways.[7][8] The final step is catalyzed by specific farnesene synthase (FS) enzymes, which convert FPP into the various α- and β-farnesene isomers.[9][10]

This compound Biosynthesis

The biosynthesis of fernane-type triterpenoids like this compound begins with the C30 precursor squalene. Squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is then cyclized by a specific class of enzymes called triterpene cyclases. A this compound synthase enzyme catalyzes a complex cascade of cyclizations and rearrangements of 2,3-oxidosqualene to form the characteristic pentacyclic fernane skeleton.[5] This is followed by modifications by other enzymes, such as P450 monooxygenases, to produce a variety of fernane derivatives.[5]

Experimental Protocols

Distinguishing and characterizing this compound and farnesene requires a combination of chromatographic separation and spectroscopic analysis.

General Analytical Workflow

The typical workflow for analyzing these compounds from a natural source involves extraction, purification, and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile farnesene isomers and can be used to analyze derivatized or pyrolyzed triterpenoids.

-

Objective: To separate and identify farnesene isomers or other volatile/semi-volatile compounds in a prepared extract.

-

Sample Preparation:

-

Extract the biological matrix (e.g., 1g of homogenized plant tissue) with a non-polar solvent like hexane or a moderately polar solvent like ethanol.

-

For quantification, add a suitable internal standard (e.g., dodecane) to the extract.[11]

-

Concentrate the extract under a stream of nitrogen if necessary and reconstitute in a known volume of solvent.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.[12]

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[13]

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[13]

-

Inlet: Split/splitless injector at 250 °C, with a split ratio of 10:1 or 15:1.[12][13]

-

Oven Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.[13]

-

-

-

Data Analysis: Identification of farnesene isomers is achieved by comparing retention times and mass fragmentation patterns with those of authentic standards and reference libraries (e.g., NIST, Wiley).[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for the complete structural elucidation of novel compounds or for confirming the complex stereochemistry of known molecules like this compound.

-

Objective: To determine the precise chemical structure, including stereochemistry, of a purified compound.

-

Sample Preparation:

-

Instrumentation:

-

Spectrometer: Bruker Avance 500 MHz NMR spectrometer or equivalent.[17]

-

-

Experimental Procedures:

-

1D NMR: Acquire proton (¹H) and carbon (¹³C) spectra. These provide initial information on the types and numbers of protons and carbons.[15]

-

2D NMR: Acquire a suite of 2D experiments for full structural assignment:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings and map out proton networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating stereochemistry.

-

-

-

Data Analysis: The combination of 1D and 2D NMR data allows for the step-by-step assembly of the molecular structure. Chemical shifts and coupling constants are compared with literature values for known compounds or used to deduce the structure of a novel molecule.[15][16]

Conclusion

The structural disparity between this compound and farnesene is profound, defining their classification, physicochemical properties, and biological origins. Farnesene is a relatively simple acyclic C15 sesquiterpene, while this compound is a complex pentacyclic C30 triterpenoid. This guide has outlined these core differences and provided the necessary theoretical background and practical experimental protocols for their analysis. A clear understanding of these distinctions is crucial for researchers in natural product chemistry, enabling accurate identification, characterization, and exploration of their respective biological activities and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Farnesene - Wikipedia [en.wikipedia.org]

- 3. Farnesene [chemeurope.com]

- 4. Cas 1750-35-2,5α-Fern-8-ene | lookchem [lookchem.com]

- 5. Biosynthetic characterization of the antifungal fernane-type triterpenoid polytolypin for generation of new analogues via combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Farnesene Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. farnesene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beta-Farnesene | C15H24 | CID 5281517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]

- 16. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Fernene Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of fernene triterpenoids, compounds of significant interest due to their unique chemical structures and potential pharmacological activities. This document details their origins in the plant and fungal kingdoms, presents quantitative data on their isolation, outlines detailed experimental protocols for their extraction and analysis, and visualizes key biosynthetic and experimental workflows.

Introduction to this compound Triterpenoids

This compound triterpenoids are a class of pentacyclic triterpenoids characterized by the fernane skeleton. These complex natural products are biosynthesized from squalene and exhibit a range of structural modifications, leading to a variety of derivatives.[1][2] Their intricate structures make chemical synthesis challenging, positioning natural sources as the primary means of obtaining these compounds for research and development. This guide focuses on the key natural producers of this compound triterpenoids and the methodologies to isolate and quantify them.

Principal Natural Sources

This compound triterpenoids are predominantly found in ferns, lichens, and fungi.

Ferns: As their name suggests, ferns are a primary source of these compounds. The maidenhair fern, Adiantum capillus-veneris, is a well-documented producer of a variety of triterpenoids, including those with the this compound skeleton such as fern-9(11)-ene.[1][2][3][4][5] Other fern species, such as those from the Dryopteris genus, are also known to contain a diverse array of triterpenoids.[6][7][8]

Lichens: Lichens, which are symbiotic organisms of fungi and algae, are another significant source of this compound triterpenoids. For instance, the lichen Pyxine berteriana has been shown to produce novel this compound triterpenoids.[9]

Fungi: Various fungal species have been identified as producers of this compound triterpenoids, some of which exhibit interesting biological activities.

Quantitative Data on this compound Triterpenoids

The concentration of this compound triterpenoids can vary significantly depending on the species, the part of the organism harvested, and the extraction method used. Below is a summary of quantitative data from a documented source.

| Natural Source | Compound | Yield | Reference |

| Pyxine berteriana (Lichen) | Fern-9(11)-en-3,19-dione | 8.0 mg from 1.05 g wet weight | [9] |

| Pyxine berteriana (Lichen) | 3β-acetoxyfern-9(11)-en-19-one | 3.6 mg from 1.05 g wet weight | [9] |

| Pyxine berteriana (Lichen) | 3β-acetoxyfern-9(11)-en-19β-ol | 2.9 mg from 1.05 g wet weight | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound triterpenoids.

Extraction and Isolation from Lichens (Example: Pyxine berteriana)

This protocol is adapted from the methodology reported for the isolation of this compound triterpenoids from Pyxine berteriana.[9]

1. Extraction:

- Clean the lichen material (1.05 g wet weight) and cut it into small pieces.

- Extract the material with acetone (100 mL) at room temperature.

- Evaporate the acetone extract under reduced pressure to obtain a crude residue.

2. Isolation by Column Chromatography:

- Subject the crude residue to silica gel column chromatography.

- Elute the column with a gradient of cyclohexane and cyclohexane-ethyl acetate mixtures (e.g., 99:1 and 98:2).

- Collect fractions and monitor by thin-layer chromatography (TLC) to isolate the pure triterpenoids.

Quantification by High-Performance Liquid Chromatography (HPLC)

A general HPLC-UV method for the quantification of triterpenoids can be adapted for this compound derivatives.[10][11][12][13]

1. Sample Preparation:

- Accurately weigh the dried and powdered plant or fungal material.

- Extract the material with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

- Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

- Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector set at a low wavelength (e.g., 205-210 nm) as many triterpenoids lack a strong chromophore.

- Quantification: Use an external standard of a purified and quantified this compound triterpenoid to create a calibration curve.

Structural Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

- Acquire 1H NMR and 13C NMR spectra to determine the carbon skeleton and proton environments.[14][15][16]

- Employ 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity and finalize the structure.

2. Mass Spectrometry (MS):

- Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular formula.

- Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of less polar triterpenoids, often after a derivatization step to increase volatility.[17][18][19]

Visualizations

Biosynthetic Pathway of this compound Triterpenoids

The biosynthesis of this compound triterpenoids begins with the cyclization of squalene, which is formed through the mevalonate pathway.

Biosynthesis of this compound Triterpenoids from Acetyl-CoA.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a general workflow for the isolation and identification of this compound triterpenoids from a natural source.

Workflow for this compound Triterpenoid Isolation and Analysis.

References

- 1. sciensage.info [sciensage.info]

- 2. researchgate.net [researchgate.net]

- 3. Fern constituents: triterpenoids from Adiantum capillus-veneris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Overwintering Leaves of a Forest-floor Fern, Dryopteris crassirhizoma (Dryopteridaceae): a Small Contribution to the Resource Storage and Photosynthetic Carbon Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. v.90(2000) - American fern journal - Biodiversity Heritage Library [biodiversitylibrary.org]

- 9. This compound Triterpenoids from the Lichen Pyxine berteriana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ffhdj.com [ffhdj.com]

- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 14. scielo.br [scielo.br]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (E)-β-Farnesene Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-β-farnesene is an acyclic sesquiterpene of significant interest due to its role as an aphid alarm pheromone, making it a valuable target for the development of novel pest-resistant crops.[1] It also serves as a key precursor in the synthesis of various high-value compounds. This technical guide provides an in-depth exploration of the (E)-β-farnesene biosynthesis pathway in plants, detailing the enzymatic steps, regulatory networks, and experimental protocols for its study and manipulation.

Core Biosynthesis Pathway

The biosynthesis of (E)-β-farnesene originates from the central isoprenoid pathway, which generates the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[2][3]

The subsequent steps leading to (E)-β-farnesene are as follows:

-

Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon intermediate, GPP.

-

Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) facilitates the sequential head-to-tail condensation of GPP with another molecule of IPP, yielding the fifteen-carbon precursor, farnesyl pyrophosphate (FPP).[4][5] FPP is a critical branch-point metabolite in the biosynthesis of numerous isoprenoids, including sesquiterpenes, sterols, and carotenoids.[4][6]

-

(E)-β-Farnesene Synthesis: The final and committing step is the conversion of FPP to (E)-β-farnesene, a reaction catalyzed by a specific class of terpene synthases known as (E)-β-farnesene synthases (EβFS).[1][7]

dot

Caption: Overview of the (E)-β-farnesene biosynthesis pathway in plants.

Quantitative Data on (E)-β-Farnesene Synthase Kinetics

The catalytic efficiency of (E)-β-farnesene synthases varies among plant species. The Michaelis constant (Kₘ) for the substrate farnesyl pyrophosphate (FPP) and the catalytic rate constant (kcat) are key parameters for evaluating enzyme performance.

| Plant Species | Enzyme | Kₘ (µM) for FPP | kcat (s⁻¹) | Reference |

| Mentha x piperita | (E)-β-farnesene synthase | 0.6 | - | [6] |

| Artemisia annua | (E)-β-farnesene synthase | 2.1 | 9.5 x 10⁻³ | [8] |

| Zea mays | TPS10 | Comparable to TPS4 | - | [9] |

Note: Data for kcat was not available for all enzymes in the reviewed literature.

Regulation of (E)-β-Farnesene Biosynthesis by Jasmonate Signaling

The production of (E)-β-farnesene is often induced in response to biotic stress, such as herbivory. The jasmonate signaling pathway plays a central role in regulating the expression of terpene synthase genes, including those responsible for farnesene synthesis.[2][10]

Upon perception of a stress signal, such as wounding or insect feeding, the biosynthesis of jasmonic acid (JA) is initiated. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding event leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then bind to the promoter regions of target genes, including (E)-β-farnesene synthase, to activate their transcription.[11]

dot

Caption: Simplified diagram of the jasmonate signaling pathway regulating (E)-β-farnesene synthesis.

Experimental Protocols

Heterologous Expression and Purification of (E)-β-Farnesene Synthase in E. coli

Objective: To produce and purify recombinant (E)-β-farnesene synthase for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the (E)-β-farnesene synthase gene is cloned into a suitable E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration). The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Protein Verification: The purity and size of the purified protein are assessed by SDS-PAGE.

dot

Caption: Workflow for heterologous expression and purification of (E)-β-farnesene synthase.

In Vitro (E)-β-Farnesene Synthase Activity Assay

Objective: To determine the kinetic parameters of the purified (E)-β-farnesene synthase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.0), a divalent cation cofactor (e.g., 10 mM MgCl₂), and varying concentrations of the substrate, farnesyl pyrophosphate (FPP).

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified (E)-β-farnesene synthase to the reaction mixture.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Product Extraction: Stop the reaction and extract the farnesene product by adding an organic solvent (e.g., hexane or pentane) and vortexing.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the (E)-β-farnesene produced.

-

Kinetic Parameter Calculation: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. The kcat can be calculated by dividing Vₘₐₓ by the enzyme concentration.

GC-MS Analysis of (E)-β-Farnesene

Objective: To identify and quantify (E)-β-farnesene in plant extracts or enzyme assays.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for terpene analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample (dissolved in a suitable solvent like hexane) into the GC inlet.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240-280°C) to elute the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Identification: (E)-β-farnesene is identified by comparing its retention time and mass spectrum with those of an authentic standard and by searching mass spectral libraries (e.g., NIST).

-

Quantification: For quantitative analysis, a calibration curve is generated using a series of known concentrations of an (E)-β-farnesene standard. An internal standard can be used to improve accuracy.

Conclusion

This technical guide provides a comprehensive overview of the (E)-β-farnesene biosynthesis pathway in plants, from the precursor pathways to the final enzymatic conversion and its regulation. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of this important sesquiterpene. Further research into the diversity and regulation of (E)-β-farnesene synthases will continue to advance our ability to engineer plants with enhanced pest resistance and to develop sustainable sources for valuable bioproducts.

References

- 1. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Maize Gene terpene synthase 1 Encodes a Sesquiterpene Synthase Catalyzing the Formation of (E)-β-Farnesene, (E)-Nerolidol, and (E,E)-Farnesol after Herbivore Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expression and Purification of Recombinant Proteins in Escherichia coli [bio-protocol.org]

- 6. Isolation and bacterial expression of a sesquiterpene synthase cDNA clone from peppermint (Mentha x piperita, L.) that produces the aphid alarm pheromone (E)-β-farnesene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Expression, purification and characterization of recombinant (E)-beta-farnesene synthase from Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Alpha-Farnesene Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-farnesene synthase (AFS) is a key enzyme in the biosynthesis of the acyclic sesquiterpene, α-farnesene, a compound of significant interest in the flavor, fragrance, and agricultural industries. As a member of the terpene synthase (TS) family, AFS catalyzes one of the most complex chemical reactions in biology, transforming the linear C15 substrate, (2E,6E)-farnesyl diphosphate (FPP), into various isomers of α-farnesene through a cascade of carbocation intermediates. Understanding the intricate catalytic mechanism of AFS is crucial for its protein engineering and for the development of novel biocatalysts for the production of high-value terpenoids. This guide provides a detailed examination of the enzyme's mechanism, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the core catalytic processes.

Core Catalytic Mechanism

Alpha-farnesene synthase is classified as a Class I terpene synthase, which initiates catalysis through the metal-dependent ionization of the diphosphate group from the substrate, farnesyl diphosphate (FPP).[1] The entire reaction is a highly controlled cascade of events occurring within the enzyme's active site, which shields the reactive carbocation intermediates from premature quenching by water.

The catalytic cycle can be broken down into several key steps:

-

Substrate Binding and Ionization: The process begins with the binding of FPP to the active site. The enzyme utilizes a trinuclear magnesium ion (Mg²⁺) cluster, which is coordinated by conserved aspartate-rich motifs, typically the DDxxD and NSE/DTE motifs.[1][2] These magnesium ions neutralize the negative charge of the diphosphate moiety, facilitating its departure as a pyrophosphate anion (PPi). This cleavage of the C-O bond results in the formation of a highly reactive allylic carbocation, the (2E,6E)-farnesyl cation.[3][4]

-

Isomerization to the Nerolidyl Cation: The initially formed transoid farnesyl cation can undergo isomerization. A key step in the formation of many sesquiterpenes is the rotation around the C2-C3 bond to form a cisoid (2Z,6E)-farnesyl cation, often referred to as the nerolidyl cation.[3] This isomerization is critical as it allows for different cyclization possibilities and access to a wider range of terpene scaffolds. For acyclic products like farnesene, this isomerization influences which final deprotonation step is favored.

-

Carbocation Rearrangements and Quenching: The farnesyl and nerolidyl cations are transient intermediates that can undergo various rearrangements, such as hydride or alkyl shifts, or cyclizations.[4] However, for the synthesis of α-farnesene, the reaction is terminated by the abstraction of a proton (deprotonation) from one of several possible positions on the carbocation intermediate. The returning pyrophosphate anion is often proposed to act as the catalytic base in this final step.

-

Product Formation and Release: The position of the final deprotonation step determines the specific isomer of farnesene produced. Abstraction of a proton from the C4 position of the farnesyl cation intermediate leads to the formation of α-farnesene.[2] In contrast, deprotonation from the C13 position would yield β-farnesene.[2] The enzyme's active site architecture plays a crucial role in controlling the conformation of the carbocation intermediate, thereby directing the stereospecificity of the final product.[2]

Caption: Catalytic cycle of α-farnesene synthase from FPP.

Active Site Architecture and Product Specificity

The product specificity of a terpene synthase is dictated by the precise three-dimensional structure of its active site. While these enzymes share a conserved α-helical fold, subtle variations in the size, shape, and electrostatic potential of the catalytic pocket determine the fate of the carbocation intermediates.[5]

Site-directed mutagenesis studies have been instrumental in identifying key residues that influence product outcome. For instance, in studies comparing the β-farnesene synthase from Artemisia annua (AaFS) with an α-farnesene synthase from soybean (Fsso), specific residues were identified as crucial determinants for product specificity.[2]

-

Steric Hindrance: A bulky residue, such as tryptophan (W299 in AaFS), can sterically hinder the folding of the farnesyl cation, favoring a conformation that leads to β-farnesene.[2] Replacing this with a smaller residue, like cysteine (present in Fsso), reduces this steric clash, allowing the substrate to adopt a different conformation conducive to α-farnesene synthesis.[2]

-

Diversion to Cyclic Products: Other residues, such as tyrosine (Y402 in AaFS), can restrict the substrate's flexibility, preventing cyclization.[2][6] Mutating this bulky residue to a smaller one, like alanine, can create enough space for the aliphatic chain to fold, allowing water to enter the active site and leading to the formation of cyclic byproducts like α-bisabolol.[2][6]

These findings demonstrate that the active site acts as a template, guiding the substrate through a specific reaction pathway.

Caption: Logic diagram of residue influence on product formation.

Quantitative Data: Kinetic Parameters

The catalytic efficiency of farnesene synthases can be compared using their kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The kcat/Kₘ ratio is a measure of the enzyme's overall catalytic efficiency.

| Enzyme | Source Organism | Product | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| AFS1 | Malus domestica (Apple) | (E,E)-α-farnesene | ~3 | N/A | N/A |

| GmAFS | Glycine max (Soybean) | (E,E)-α-farnesene | N/A | N/A | N/A |

Data sourced from multiple references.[7][8] N/A indicates that data was not available in the reviewed literature.

Experimental Protocols

Elucidating the mechanism of α-farnesene synthase requires a combination of biochemical, molecular biology, and analytical chemistry techniques.

Site-Directed Mutagenesis

This technique is used to substitute specific amino acids in the enzyme to probe their role in catalysis, substrate binding, or product specificity.[9]

Methodology:

-

Primer Design: Design oligonucleotide primers containing the desired mutation. For multi-residue changes, multiple primers can be used in a single reaction.[9]

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the synthase gene with the mutagenic primers. This creates a linear, mutated plasmid.

-

Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically targets methylated DNA (prokaryotic-derived plasmids are methylated).

-

Ligation and Transformation: Ligate the ends of the linear, mutated plasmid to re-circularize it and transform the plasmid into competent E. coli cells for propagation.

-

Sequence Verification: Sequence the recovered plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Protein Expression and Analysis: Express the mutant protein and analyze its product profile and kinetic parameters to assess the effect of the mutation.

Enzyme Kinetic Assay

This assay determines the kinetic parameters (Kₘ and kcat) of the purified synthase.

Methodology:

-

Protein Expression and Purification: Express the α-farnesene synthase gene in a suitable host (e.g., E. coli, S. cerevisiae) and purify the enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Reaction Setup: Prepare a series of reaction mixtures in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0) containing a known concentration of the purified enzyme, a divalent cation cofactor (e.g., 10 µM MgCl₂), and varying concentrations of the substrate, FPP (e.g., from 2 to 80 µM).[2][6]

-

Incubation: Initiate the reaction and incubate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) where product formation is linear with time.[2][6]

-

Quenching: Stop the reaction by adding a quenching solution, such as EDTA, which chelates the Mg²⁺ ions necessary for the reaction.[2]

-

Product Extraction: Extract the farnesene products from the aqueous reaction mixture using an organic solvent overlay (e.g., hexane or pentane).

-

Analysis: Quantify the amount of α-farnesene produced using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vmax. Calculate kcat by dividing Vmax by the enzyme concentration.

Product Identification by GC-MS

GC-MS is the standard method for separating, identifying, and quantifying the volatile terpene products.[10]

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is used to separate the farnesene isomers.[7]

-

Injection: Inject the organic extract containing the farnesene products into the GC.

-

Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C).

-

-

MS Conditions: As compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum.

-

Identification: The identity of each farnesene isomer is confirmed by comparing its retention time and mass spectrum to those of authentic standards.

Caption: General workflow for α-farnesene synthase characterization.

References

- 1. Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Crystal Structure of Aristolochene Synthase from Aspergillus terreus and the Evolution of Templates for the Cyclization of Farnesyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. uniprot.org [uniprot.org]

- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 10. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: (E)-β-Farnesene as an Aphid Alarm Pheromone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(E)-β-farnesene (EBF) is the primary, and often sole, component of the alarm pheromone for a vast number of aphid species, making it a critical semiochemical in agricultural ecosystems.[1][2] When released from the cornicles of a disturbed aphid, this volatile sesquiterpene triggers immediate anti-predator behaviors in conspecifics, such as halting feeding and dispersing from the host plant.[3][4][5] Beyond its role in intraspecific communication, EBF acts as a kairomone, attracting a suite of natural enemies including parasitoid wasps and predatory insects.[3][5][6] This guide provides an in-depth examination of the biosynthesis of EBF, its signaling pathway, the multitrophic interactions it mediates, and detailed protocols for its study. The complex role of EBF presents unique opportunities for the development of novel pest management strategies, from direct repellents to attractants for biological control agents.

Introduction

Aphids represent some of the most destructive agricultural pests worldwide, causing damage through direct feeding and as vectors for plant viruses.[2] Their defense mechanisms are multifaceted, but a key strategy for colony survival is the rapid communication of danger. This is primarily achieved through the release of an alarm pheromone upon attack by a predator or parasitoid.[3][5] The principal active component across most aphid species has been identified as the sesquiterpene (E)-β-farnesene (EBF).[1][6]

The perception of EBF by neighboring aphids elicits a suite of dose-dependent alarm behaviors. These can range from simply withdrawing their stylets from the plant tissue to more drastic measures like walking away or dropping off the plant entirely.[4] This rapid dispersal can significantly reduce the success rate of foraging predators. Furthermore, prolonged or repeated exposure to EBF can induce the production of winged (alate) offspring, a long-term strategy to escape deteriorating or dangerous conditions.[3][4][5]

Concurrently, this chemical cry for help is intercepted by the aphid's natural enemies. For many predators, such as ladybirds and lacewings, and for parasitoid wasps like Diaeretiella rapae, EBF serves as a kairomone—a chemical cue that guides them to their prey.[3][5][6] This dual functionality of EBF as both an alarm signal and an enemy attractant places it at the center of a complex web of tritrophic interactions. Understanding the nuances of this system is paramount for developing sustainable and effective aphid management strategies.

Biosynthesis and Production of (E)-β-Farnesene

(E)-β-farnesene is a 15-carbon isoprenoid synthesized via the mevalonate (MVA) pathway. While early hypotheses considered host plants or endosymbionts as potential sources, it is now understood that aphids synthesize EBF themselves.[7] The biosynthesis is regulated by a complex interplay of insulin signaling and metabolic pathways, including glycolysis and the isoprenoid pathway.[7][8]

The core pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form the 15-carbon precursor, farnesyl diphosphate (FDP). The final and committing step is the conversion of FDP to (E)-β-farnesene, a reaction catalyzed by a specific (E)-β-farnesene synthase (EβFS).[9] Starvation stress has been shown to down-regulate key genes in this pathway, leading to a significant reduction in EBF production, highlighting the energetic cost and regulation of this defense mechanism.[7]

The pheromone is produced in specialized secretory cells and stored in the cornicles, from which it is released as a droplet when the aphid is threatened.[6] The amount of EBF released can vary, but studies have quantified emissions from individual aphids to be in the range of less than 1 ng up to 50 ng per event.[10]

Signaling and Behavioral Response

The aphid's response to EBF is initiated upon detection by specialized odorant receptors (ORs) located on the antennae. This binding event triggers a neuronal signal cascade that is rapidly processed, leading to the characteristic alarm behaviors.

Signaling Pathway:

-

Reception: EBF molecules bind to specific ORs on the dendrites of olfactory sensory neurons (OSNs) housed within the aphid's primary rhinaria on the antennae.

-

Transduction: This binding event causes a depolarization of the OSN membrane, generating an action potential.

-

Transmission: The electrical signal travels down the axon of the OSN to the antennal lobe of the aphid's brain.

-

Processing: Within the antennal lobe, the signal is processed in specific glomeruli, and the information is relayed to higher brain centers.

-

Behavioral Output: Higher brain centers integrate the signal and initiate motor commands, resulting in behaviors such as cessation of feeding, withdrawal of the stylet, and dispersal (walking or dropping).

The intensity of the response is directly correlated with the concentration of EBF detected. Low concentrations may only cause minor agitation, while higher concentrations, indicative of a close and immediate threat, trigger more dramatic escape responses.[9][11] Interestingly, there is no evidence that aphids perceiving EBF amplify the signal by releasing their own pheromone; only the aphid under direct attack releases the chemical cue.[12]

Quantitative Data on Aphid and Natural Enemy Responses

The behavioral responses elicited by EBF are dose-dependent. Research has quantified these responses for various aphid species and their natural enemies.

Table 1: Aphid Behavioral Response to (E)-β-Farnesene

| Aphid Species | EBF Concentration/Dosage | Observed Behavioral Response | Reference |

| Myzus persicae | 0.05 x 10⁻² ppm | Initial agitation (6.66% of individuals after 8 min) | [9] |

| Myzus persicae | 1 mg/ml solution | Significant dispersal after 15 minutes | [3] |

| Various (59 species) | 1 ng and/or 10 ng | Alarm response (walking, dropping) in 41 species | [13] |

| Aphidinae & Chaitophorinae | 0.02 ng | Dispersal of 50% of individuals (most sensitive species) | [11] |

| Aphidinae & Chaitophorinae | 100 ng | Dispersal of 50% of individuals (least sensitive species) | [11] |

Table 2: Kairomonal Effect of (E)-β-Farnesene on Natural Enemies

| Natural Enemy Species | EBF Concentration/Dosage | Observed Behavioral Response | Reference |

| Diaeretiella rapae (Parasitoid) | 1.0 µg/µL (in a blend) | Significant attraction in olfactometer | [6] |

| Diaeretiella rapae (Parasitoid) | Volatiles from EBF-producing plants | Arrestant response (increased foraging time) | [3][14] |

| Coccinella septempunctata (Predator) | 50 ng and 1,000 ng | No significant effect on searching behavior or success | [10] |

| Chrysoperla carnea (Predator) | 50 ng and 1,000 ng | No significant effect on searching behavior or success | [10] |

Note: The effectiveness of EBF as a kairomone can be inconsistent in field settings and may be concentration-dependent. Some studies suggest blends of volatiles are more attractive than EBF alone.[6][15][16]

Experimental Protocols

Studying the effects of EBF requires standardized methodologies for chemical analysis and behavioral observation.

Volatile Collection and Analysis (GC-MS)

This protocol is used to identify and quantify EBF released by aphids or transgenic plants.

Methodology:

-

Volatile Entrainment: Place the aphid colony or plant material in a sealed glass chamber.

-

Airflow: Push purified, humidified air through the chamber at a controlled rate (e.g., 1 L/min).

-

Trapping: Pull the air out of the chamber through a trap containing a sorbent material (e.g., Porapak Q) to capture the volatile organic compounds (VOCs). Collection can range from 1 to 24 hours.[3][17]

-

Elution: Wash the trapped volatiles from the sorbent using a small volume of a high-purity solvent (e.g., hexane).

-

GC-MS Analysis: Inject a sample of the eluate into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC): Separates the compounds in the mixture based on their volatility and interaction with a stationary phase in a capillary column.

-

Mass Spectrometry (MS): Fragments the separated compounds and measures the mass-to-charge ratio of the fragments, allowing for definitive identification by comparing the fragmentation pattern to a known standard or library.[18]

-

Aphid Behavioral Assay (Y-Tube Olfactometer)

A Y-tube olfactometer is a standard apparatus for assessing insect preference between two odor sources.[19][20][21]

Methodology:

-

Apparatus Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through two separate arms. One airflow passes through a control source (e.g., solvent only), while the other passes through the test source (e.g., a solution of synthetic EBF, an EBF-releasing plant).[22][23]

-

Insect Introduction: An individual aphid is introduced at the base of the Y-tube.

-

Observation: The aphid is allowed a set amount of time (e.g., 5-10 minutes) to walk up the main tube and choose one of the two arms.[19] A choice is recorded when the aphid crosses a defined line into one of the arms.

-

Data Collection: The number of aphids choosing the treatment arm versus the control arm is recorded. The arms are typically swapped halfway through the experiment to control for any positional bias.

-

Statistical Analysis: A chi-squared test or similar statistical analysis is used to determine if there is a significant preference for one arm over the other.[20]

Electroantennography (EAG)

EAG measures the overall electrical response of an entire antenna to an odor, providing a quantitative measure of its sensitivity to a specific compound.[24][25][26]

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized aphid.[24]

-

Mounting: The base and the clipped tip of the antenna are mounted between two electrodes using conductive gel, completing an electrical circuit.[25]

-

Airflow: A continuous stream of purified, humidified air is passed over the mounted antenna to provide a stable baseline.

-

Stimulus Delivery: A "puff" of air containing a known concentration of the test odorant (EBF) is injected into the continuous airflow for a short duration (e.g., 0.5 seconds).[25]

-

Signal Recording: The change in electrical potential (a negative voltage deflection) between the two electrodes is amplified and recorded. This deflection is the EAG response, measured in millivolts (mV).[25]

-

Dose-Response Curve: The procedure is repeated with a range of EBF concentrations (from low to high) to generate a dose-response curve, illustrating the antenna's sensitivity. A solvent puff is used as a control.

Implications for Drug and Pesticide Development

The central role of EBF in aphid ecology presents several avenues for innovative pest management:

-

Repellents and Anti-feedants: Formulations of synthetic EBF or more stable analogs could be used to repel aphids from high-value crops, reducing colonization and feeding damage.[4]

-

"Push-Pull" Strategies: EBF could be used as a "push" component to drive aphids out of a crop, while a separate attractant lures them into a trap crop or kill zone.

-

Enhancing Biological Control: Dispensing low levels of EBF in a field can attract and retain natural enemies, increasing the ambient level of biological control.[27] This could be particularly effective when combined with the release of commercially reared predators or parasitoids.

-

Genetic Engineering: As demonstrated in Arabidopsis thaliana and Medicago sativa, crop plants can be engineered to produce and release EBF, creating a built-in repellent system.[3][14][28] This approach offers a continuous and localized defense mechanism against aphid infestation.

Conclusion

(E)-β-farnesene is a powerful infochemical that dictates critical behaviors in aphids and their natural enemies. Its function as both an alarm pheromone and a kairomone makes it a key player in the chemical ecology of many agricultural systems. A thorough understanding of its biosynthesis, the neural basis of its perception, and its ecological effects, facilitated by the robust experimental protocols outlined here, is essential for leveraging this compound in next-generation integrated pest management programs. The continued exploration of EBF and its analogs holds significant promise for the development of effective, sustainable, and environmentally conscious tools for crop protection.

References

- 1. Aphid alarm pheromone: an overview of current knowledge on biosynthesis and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of aphid alarm pheromone is modulated in response to starvation stress under regulation by the insulin, glycolysis and isoprenoid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aphid-repellent pheromone E-β-farnesene is generated in transgenic Arabidopsis thaliana over-expressing farnesyl diphosphate synthase2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Do Aphid Colonies Amplify their Emission of Alarm Pheromone? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae | Semantic Scholar [semanticscholar.org]

- 16. Can a Mixture of Farnesene Isomers Avert the Infestation of Aphids in Sugar Beet Crops? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rapid Identification of Aphid Species by Headspace GC-MS and Discriminant Analysis [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. ockenfels-syntech.com [ockenfels-syntech.com]

- 25. benchchem.com [benchchem.com]

- 26. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 27. researchgate.net [researchgate.net]

- 28. (E)-β-farnesene synthase gene affects aphid behavior in transgenic Medicago sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

Fernene Class of Compounds: A Technical Guide to Their Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fernene class of compounds, a specific subgroup of pentacyclic triterpenoids, is emerging as a promising area of research in the quest for novel antimicrobial agents. With the rise of multidrug-resistant pathogens, the exploration of natural product scaffolds like fernenes offers a potential avenue for the development of new therapeutics. This technical guide provides an in-depth overview of the current understanding of the antimicrobial properties of this compound compounds, detailing their activity, proposed mechanisms of action, and the experimental protocols used for their evaluation.

Antimicrobial Activity of this compound Compounds

The antimicrobial activity of this compound and its derivatives has been investigated against a range of pathogenic bacteria and fungi. While research is ongoing, initial studies indicate a spectrum of activity, with some compounds demonstrating notable potency. The quantitative data from these studies, primarily expressed as Minimum Inhibitory Concentration (MIC), are summarized below.

| Compound | Test Organism | Strain | Activity/MIC | Reference |

| Fern-9(11)-ene | Salmonella typhi | - | Susceptible | [1] |

| Fern-9(11)-ene | Pseudomonas aeruginosa | - | Moderately Active | [1] |

| Fern-9(11)-ene | Escherichia coli | - | Not Susceptible | [1] |

| Fern-9(11)-en-6α-ol | Gram-positive bacteria | Multiple | Not specified | [2][3] |

| Fern-9(11)-en-6α-ol | Gram-negative bacteria | Multiple | Not specified | [2][3] |

| 6-oxofern-9(11)-ene | Gram-positive bacteria | Multiple | Not specified | [2][3] |

| 6-oxofern-9(11)-ene | Gram-negative bacteria | Multiple | Not specified | [2][3] |

| Fern-9(11)-en-3,19-dione | Not Specified | - | Not Specified | |

| 3β-acetoxyfern-9(11)-en-19-one | Not Specified | - | Not Specified |

Proposed Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which this compound compounds exert their antimicrobial effects are not yet fully elucidated. However, based on studies of the broader class of pentacyclic triterpenoids, several key mechanisms have been proposed. It is important to note that these are inferred mechanisms for fernenes and require specific experimental validation for this compound class.

Disruption of Bacterial Cell Membranes

A primary proposed mechanism of action for pentacyclic triterpenoids is the disruption of the bacterial cell membrane's integrity. Their lipophilic nature is thought to facilitate their insertion into the phospholipid bilayer. This insertion can lead to a loss of membrane stability, increased permeability, and the subsequent leakage of essential intracellular components such as ions and metabolites, ultimately resulting in cell death.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and the expression of virulence factors. Some triterpenoids have been shown to interfere with QS signaling pathways. By disrupting these communication networks, this compound compounds could potentially inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics, and reduce the production of toxins and other virulence factors.

dot

Caption: Proposed mechanism of membrane disruption by this compound compounds.

dot

Caption: Inferred inhibition of quorum sensing by this compound compounds.

Experimental Protocols

The evaluation of the antimicrobial properties of this compound compounds typically involves a series of standardized in vitro assays. The following are detailed methodologies for two of the most common experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

-

Test Compound: A stock solution of the this compound compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microorganism Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included. A solvent control (microorganism in broth with the highest concentration of the solvent used) is also necessary to ensure the solvent does not inhibit microbial growth.

2. Assay Procedure:

-

100 µL of the serially diluted this compound compound is added to the wells of the 96-well plate.

-

100 µL of the standardized microbial inoculum is then added to each well, resulting in a final volume of 200 µL.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeast).

3. Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of the this compound compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure optical density.

dot

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Well Diffusion Assay

The agar well diffusion method is a common technique to screen for the antimicrobial activity of a compound.

1. Preparation of Materials:

-

Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.

-

Microorganism Inoculum: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

-

Test Compound: A solution of the this compound compound at a known concentration is prepared.

2. Assay Procedure:

-

Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

A defined volume of the this compound compound solution is added to each well.

-

A positive control (a known antibiotic) and a negative control (solvent) are also applied to separate wells.

-

The plates are incubated under appropriate conditions.

3. Evaluation of Activity:

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

dot

Caption: Workflow for Agar Well Diffusion Assay.

Conclusion and Future Directions

The this compound class of compounds represents a structurally interesting and underexplored area for antimicrobial drug discovery. Preliminary findings suggest that these molecules possess antimicrobial properties, although a more comprehensive investigation is required to fully understand their potential. Future research should focus on:

-

Isolation and Synthesis of Derivatives: Expanding the library of this compound compounds through isolation from natural sources and synthetic modification will be crucial to establish structure-activity relationships.

-

Broad-Spectrum Screening: Systematic screening of a diverse range of this compound compounds against a wide panel of clinically relevant bacteria and fungi is needed to identify lead candidates.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound compounds will be essential for their rational development as antimicrobial agents.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening will require evaluation in animal models to assess their efficacy and safety profiles.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of the this compound class of compounds in the fight against infectious diseases.

References

- 1. Evaluation Of Antimicrobial Properties Of Adiantum Latifolium Lam.: A Source Of Triterpenoid Leads Against Pathogenic Bacteria | Applied Biological Research [journals.acspublisher.com]

- 2. A new triterpenoid from the fern Adiantum lunulatum and evaluation of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Isolation of 9(11)-Fernene from Ferns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the triterpenoid 9(11)-fernene from fern species, with a particular focus on Adiantum capillus-veneris. This document details the experimental protocols for extraction and purification, presents spectroscopic data for identification, and explores a potential signaling pathway influenced by a derivative of this compound.

Introduction

Ferns have long been a source of structurally diverse secondary metabolites, with triterpenoids being a prominent class of compounds. Among these, 9(11)-fernene, a pentacyclic triterpenoid, has been identified as a constituent of various fern species. Triterpenoids from ferns, including those from the genus Adiantum, have been investigated for a range of biological activities, making the efficient isolation and characterization of these compounds a crucial aspect of natural product research and drug discovery. This guide serves as a comprehensive resource for researchers interested in the practical aspects of isolating and studying 9(11)-fernene.

Experimental Protocols: Isolation and Purification of 9(11)-Fernene

The isolation of 9(11)-fernene from ferns, particularly Adiantum capillus-veneris, typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following protocol is a composite methodology based on established procedures for the isolation of triterpenoids from plant material.

Plant Material Collection and Preparation

Fresh fronds of Adiantum capillus-veneris are collected and thoroughly washed to remove any debris. The plant material is then air-dried in the shade to a constant weight and pulverized into a coarse powder.

Extraction

The powdered fern material is subjected to extraction to obtain a crude extract containing the desired triterpenoids.

Protocol:

-

The dried, powdered fronds of Adiantum capillus-veneris are extracted with hexane.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude hexane extract.

Fractionation and Column Chromatography

The crude hexane extract is a complex mixture of compounds and requires further separation. Column chromatography is a key technique for isolating individual triterpenoids.

Protocol:

-

The crude hexane extract is dissolved in a minimal amount of a suitable solvent (e.g., hexane or chloroform).

-

The dissolved extract is adsorbed onto silica gel.

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The adsorbed sample is loaded onto the top of the prepared column.

-

The column is eluted with a gradient of solvents of increasing polarity. A common solvent system starts with pure hexane and gradually introduces ethyl acetate (e.g., hexane:ethyl acetate gradients of 99:1, 98:2, 95:5, etc.).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 9:1) and visualized by spraying with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Fractions containing compounds with similar Rf values are pooled.

-

The fractions containing 9(11)-fernene are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

Experimental Workflow Diagram

Data Presentation: Spectroscopic Characterization

The structural elucidation of 9(11)-fernene is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon skeleton and stereochemistry of the molecule. The following tables summarize the characteristic NMR data for 9(11)-fernene.

Table 1: ¹³C NMR Spectroscopic Data for 9(11)-Fernene (CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.5 | 16 | 28.8 |

| 2 | 18.4 | 17 | 43.8 |

| 3 | 42.3 | 18 | 48.9 |

| 4 | 33.4 | 19 | 36.4 |

| 5 | 55.9 | 20 | 30.2 |